molecular formula C12H16BrNO5 B6152821 2-(bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene CAS No. 1486265-32-0

2-(bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene

Cat. No.: B6152821
CAS No.: 1486265-32-0
M. Wt: 334.2
InChI Key:
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Description

2-(bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene is an organic compound characterized by the presence of a bromomethyl group, a nitro group, and a triethylene glycol ether chain attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by the bromomethylation of the benzene ring using reagents such as N-bromosuccinimide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ether chain, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, or other substituted derivatives.

    Reduction: The major product is the corresponding amino compound.

    Oxidation: Products include aldehydes, carboxylic acids, or other oxidized derivatives.

Scientific Research Applications

2-(bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of advanced materials, including polymers and coatings.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Biological Studies: Utilized in studies involving enzyme inhibition and protein labeling due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. In biological studies, the bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-benzene
  • 2-(bromomethyl)-1-[2-(2-ethoxyethoxy)ethoxy]-4-nitrobenzene
  • 2-(chloromethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene

Uniqueness

2-(bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the nitro group enhances its electron-withdrawing properties, while the triethylene glycol ether chain increases its solubility in polar solvents, making it versatile for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene involves the bromination of 2-methyl-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene followed by the reaction with sodium bromide and sulfuric acid to form the final product.", "Starting Materials": [ "2-methyl-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene", "Bromine", "Sodium bromide", "Sulfuric acid" ], "Reaction": [ "Step 1: Bromination of 2-methyl-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide to form 2-bromo-2-methyl-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene.", "Step 2: Dissolve the product from step 1 in a mixture of sodium bromide and sulfuric acid and heat the mixture to form 2-(bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene.", "Step 3: Purify the final product by recrystallization or column chromatography." ] }

CAS No.

1486265-32-0

Molecular Formula

C12H16BrNO5

Molecular Weight

334.2

Purity

95

Origin of Product

United States

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